molecular formula C9H11NO4S B7806128 Ethyl 3-sulfamoylbenzoate

Ethyl 3-sulfamoylbenzoate

Cat. No.: B7806128
M. Wt: 229.26 g/mol
InChI Key: BKFKPPZXMYZMDJ-UHFFFAOYSA-N
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Description

Ethyl 3-sulfamoylbenzoate: is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a sulfamoyl group at the third position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfamoylbenzoate typically involves the esterification of 3-sulfamoylbenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Materials: 3-sulfamoylbenzoic acid and ethanol.

    Catalyst: Sulfuric acid or a suitable acid catalyst.

    Reaction Conditions: Reflux the mixture of 3-sulfamoylbenzoic acid and ethanol with the catalyst for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce environmental impact by minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-sulfamoylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-sulfamoylbenzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: 3-sulfamoylbenzoic acid.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-sulfamoylbenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. For example, derivatives of sulfamoylbenzoate have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells . The sulfamoyl group plays a key role in binding to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Ethyl 3-sulfamoylbenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFKPPZXMYZMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59777-72-9
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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